2-(1,3-Thiazol-5-yl)-1,3-thiazole
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Overview
Description
2-(1,3-Thiazol-5-yl)-1,3-thiazole is a heterocyclic compound that features two thiazole rings Thiazoles are five-membered rings containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Thiazol-5-yl)-1,3-thiazole typically involves the formation of thiazole rings through cyclization reactions. One common method is the reaction of α-haloketones with thiourea, which forms the thiazole ring. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Thiazol-5-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole rings .
Scientific Research Applications
2-(1,3-Thiazol-5-yl)-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of 2-(1,3-Thiazol-5-yl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, disrupting normal cellular processes. The molecular targets and pathways involved can vary, but often include inhibition of key enzymes or interference with DNA replication .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Diphenyl-1,3-thiazol-5-yl)acetic acid
- 2-[4-(Trifluoromethyl)-1,3-thiazol-5-yl]ethanol
Uniqueness
2-(1,3-Thiazol-5-yl)-1,3-thiazole is unique due to its dual thiazole rings, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H4N2S2 |
---|---|
Molecular Weight |
168.2 g/mol |
IUPAC Name |
2-(1,3-thiazol-5-yl)-1,3-thiazole |
InChI |
InChI=1S/C6H4N2S2/c1-2-9-6(8-1)5-3-7-4-10-5/h1-4H |
InChI Key |
RCRCBRYGLVPFHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)C2=CN=CS2 |
Origin of Product |
United States |
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